molecular formula C11H16N2O B8590539 4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one

4,4-dimethyl-2-(2-methylpyrazol-3-yl)cyclopentan-1-one

Cat. No. B8590539
M. Wt: 192.26 g/mol
InChI Key: JZSJWNMJLFDVPG-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

A solution of the 4,4-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopent-2-en-1-one (780 mg, 4.10 mmol) prepared in Example 93c and palladium carbon (5%; 700 mg) in ethanol (8.0 mL) was stirred for 6 hours under a hydrogen atmosphere. The reaction solution was filtered through celite to yield the title compound (750 mg, 95%) in a crude form as a yellow oil.
Name
4,4-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopent-2-en-1-one
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
700 mg
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:6][C:5](=[O:7])[C:4]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][CH:9]=2)=[CH:3]1>C(O)C.[C].[Pd]>[CH3:1][C:2]1([CH3:14])[CH2:6][C:5](=[O:7])[CH:4]([C:8]2[N:12]([CH3:13])[N:11]=[CH:10][CH:9]=2)[CH2:3]1 |f:2.3|

Inputs

Step One
Name
4,4-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopent-2-en-1-one
Quantity
780 mg
Type
reactant
Smiles
CC1(C=C(C(C1)=O)C1=CC=NN1C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
700 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C(C1)=O)C1=CC=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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